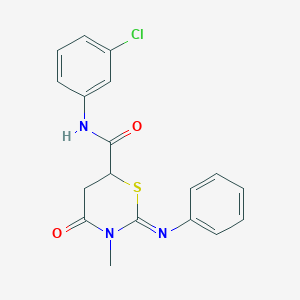![molecular formula C24H19N3O2 B411704 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline CAS No. 6240-78-4](/img/structure/B411704.png)
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring fused to a quinoline ring, with benzyloxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves an oxidative ring closure of a hydrazine intermediate. One common method employs sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield . The product is then purified by extraction and passing the crude mixture through a small plug of alumina .
Analyse Chemischer Reaktionen
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as zinc/acetic acid or triphenylphosphine.
Common reagents used in these reactions include sodium hypochlorite, zinc, acetic acid, and triphenylphosphine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazole ring fused to a pyridine ring and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring and are known for their diverse pharmacological activities.
Tris[1,2,4]triazolo[1,3,5]triazines: These compounds feature a triazole ring fused to a triazine ring and are used in constructing functional materials.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
6240-78-4 |
|---|---|
Molekularformel |
C24H19N3O2 |
Molekulargewicht |
381.4g/mol |
IUPAC-Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C24H19N3O2/c1-28-22-15-19(11-13-21(22)29-16-17-7-3-2-4-8-17)24-26-25-23-14-12-18-9-5-6-10-20(18)27(23)24/h2-15H,16H2,1H3 |
InChI-Schlüssel |
CLINBAWCGVARPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


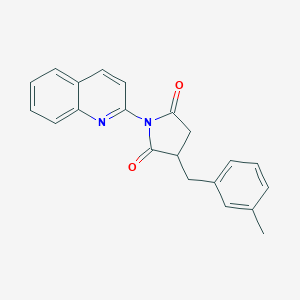
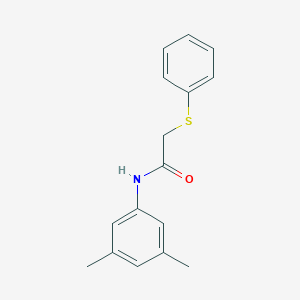
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B411624.png)
![4-methyl-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B411626.png)
![2-[4-(dimethylamino)benzylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B411627.png)
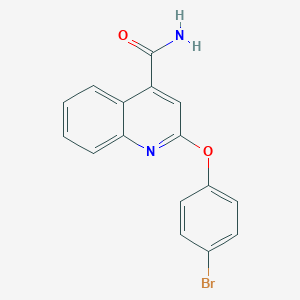
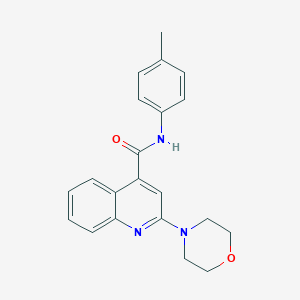



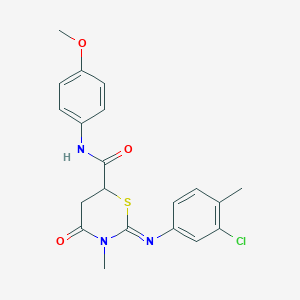
![(2Z)-N-(3-chlorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411639.png)
